REACTION_CXSMILES
|
C[C:2]1[S:6][C:5]([C:7](O)=O)=[CH:4][CH:3]=1.I[CH2:11][CH3:12].[C:13](=O)([O-:15])[O-:14].[K+].[K+].O>CN(C)C=O>[CH2:11]([O:15][C:13]([C:4]1[CH:3]=[CH:2][S:6][C:5]=1[CH3:7])=[O:14])[CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with 5% aqueous potassium hydrogen sulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(SC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |